molecular formula C27H30ClN3O6 B124807 Barnidipine-d4 Hydrochloride CAS No. 117131-01-8

Barnidipine-d4 Hydrochloride

Cat. No.: B124807
CAS No.: 117131-01-8
M. Wt: 532 g/mol
InChI Key: XEMPUKIZUCIZEY-PKGTUVDMSA-N
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Description

Barnidipine-d4 Hydrochloride is a deuterated form of Barnidipine Hydrochloride, a long-acting calcium channel blocker belonging to the dihydropyridine group. It is primarily used in the treatment of hypertension due to its high affinity for calcium channels in the smooth muscle cells of the vascular wall .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Barnidipine-d4 Hydrochloride involves the incorporation of deuterium atoms into the Barnidipine moleculeThe final step involves the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the presence of impurities and ensure the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Barnidipine-d4 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Barnidipine-d4 Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.

    Biology: Employed in biological studies to understand the effects of deuterium substitution on biological activity.

    Medicine: Investigated for its potential therapeutic effects in the treatment of hypertension and other cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Barnidipine-d4 Hydrochloride exerts its effects by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to the relaxation of these cells and subsequent vasodilation. The reduction in peripheral vascular resistance results in lowered blood pressure. The compound’s high lipophilicity allows for a slow release from lipid membranes, ensuring a sustained therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

  • Amlodipine
  • Nifedipine
  • Felodipine
  • Lercanidipine

Uniqueness

Barnidipine-d4 Hydrochloride is unique due to its deuterium substitution, which can enhance its metabolic stability and prolong its duration of action compared to non-deuterated analogs. This characteristic makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

5-O-[(3S)-1-benzyl-2,2,5,5-tetradeuteriopyrrolidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H/t22-,25-;/m0./s1/i13D2,16D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMPUKIZUCIZEY-PKGTUVDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@H](C(N1CC2=CC=CC=C2)([2H])[2H])OC(=O)C3=C(NC(=C([C@@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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